molecular formula C7H4BrNO3 B13544604 2-(6-Bromopyridin-3-yl)-2-oxoacetic acid

2-(6-Bromopyridin-3-yl)-2-oxoacetic acid

Cat. No.: B13544604
M. Wt: 230.02 g/mol
InChI Key: UOCIQQTVUDPUFQ-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-3-yl)-2-oxoacetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an oxoacetic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromopyridin-3-yl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the bromination of 3-pyridinecarboxylic acid followed by oxidation to introduce the oxoacetic acid group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and oxidation processes. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-3-yl)-2-oxoacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(6-Bromopyridin-3-yl)-2-oxoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-3-yl)-2-oxoacetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and oxoacetic acid group play crucial roles in its reactivity and binding affinity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its utility as a building block in organic synthesis make it a valuable compound in research and industry .

Properties

Molecular Formula

C7H4BrNO3

Molecular Weight

230.02 g/mol

IUPAC Name

2-(6-bromopyridin-3-yl)-2-oxoacetic acid

InChI

InChI=1S/C7H4BrNO3/c8-5-2-1-4(3-9-5)6(10)7(11)12/h1-3H,(H,11,12)

InChI Key

UOCIQQTVUDPUFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)C(=O)O)Br

Origin of Product

United States

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